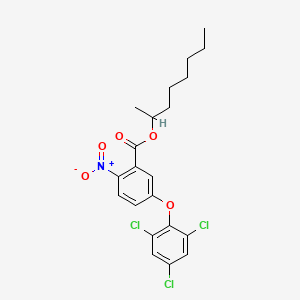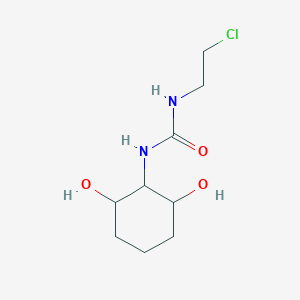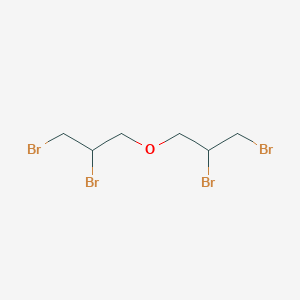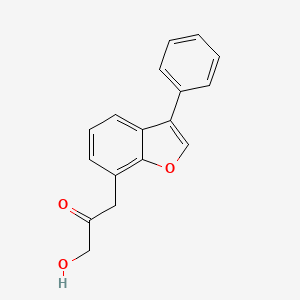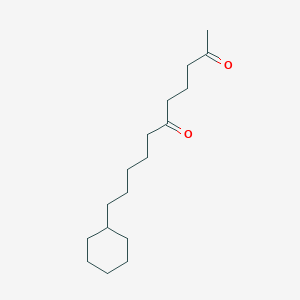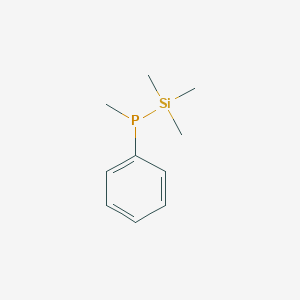
Methyl(phenyl)(trimethylsilyl)phosphane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl(phenyl)(trimethylsilyl)phosphane is a tertiary phosphine compound characterized by the presence of a phosphorus atom bonded to a methyl group, a phenyl group, and a trimethylsilyl group. This compound is of interest due to its unique structural features and reactivity, making it valuable in various chemical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl(phenyl)(trimethylsilyl)phosphane typically involves the reaction of chlorophosphines with organometallic reagents. One common method is the reaction of chlorophosphines with Grignard reagents or organolithium compounds. For example, the reaction of chlorophosphine with trimethylsilylmagnesium chloride can yield the desired phosphine compound .
Industrial Production Methods
Industrial production of tertiary phosphines, including this compound, often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl(phenyl)(trimethylsilyl)phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides under harsh conditions.
Substitution: It can participate in nucleophilic substitution reactions, where the phosphorus atom attacks electrophilic substrates.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and electrophilic substrates for substitution reactions. The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and controlled temperatures to ensure optimal reactivity .
Major Products Formed
The major products formed from these reactions include phosphine oxides and substituted phosphine derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Methyl(phenyl)(trimethylsilyl)phosphane has several scientific research applications:
Wirkmechanismus
The mechanism of action of methyl(phenyl)(trimethylsilyl)phosphane involves its ability to act as a nucleophile, attacking electrophilic centers in various substrates. This reactivity is facilitated by the electron-donating properties of the trimethylsilyl group, which enhances the nucleophilicity of the phosphorus atom . The compound can also form coordination complexes with transition metals, further expanding its reactivity and applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to methyl(phenyl)(trimethylsilyl)phosphane include:
Tris(trimethylsilyl)phosphine: Known for its steric bulk and unique reactivity.
Phenyl(trimethylsilyl)phosphine: Shares structural similarities but lacks the methyl group.
Uniqueness
This compound is unique due to the combination of its methyl, phenyl, and trimethylsilyl groups, which confer distinct electronic and steric properties. This uniqueness makes it particularly valuable in applications requiring specific reactivity and selectivity .
Eigenschaften
CAS-Nummer |
59877-21-3 |
|---|---|
Molekularformel |
C10H17PSi |
Molekulargewicht |
196.30 g/mol |
IUPAC-Name |
methyl-phenyl-trimethylsilylphosphane |
InChI |
InChI=1S/C10H17PSi/c1-11(12(2,3)4)10-8-6-5-7-9-10/h5-9H,1-4H3 |
InChI-Schlüssel |
IELUJVVQKYRHJI-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)P(C)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



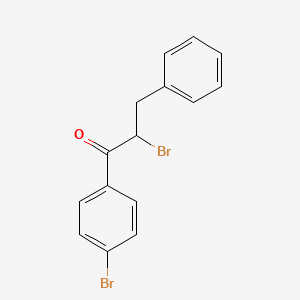



![2-hydroxy-4,4-dimethyl-1-[methyl(prop-2-ynyl)amino]-1-phenylpentan-3-one;oxalic acid](/img/structure/B14611861.png)

